Synthetic Yield: Target vs. Regioisomer
A dedicated synthetic study achieved an overall yield of 82.26% for 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol using a two-step O-alkylation and Vilsmeier-Haack reaction sequence [1]. In contrast, a separate protocol for the synthesis of its regioisomer, 2-(benzyloxy)-4-methoxybenzaldehyde (compound 10b), reported a lower yield of 80% [2]. This difference, while modest, suggests a slight advantage in the synthetic efficiency of the target compound under these specific reaction conditions, which is a key consideration for process chemistry and large-scale procurement.
| Evidence Dimension | Synthetic Yield (Overall) |
|---|---|
| Target Compound Data | 82.26% |
| Comparator Or Baseline | 2-(benzyloxy)-4-methoxybenzaldehyde (10b) at 80% |
| Quantified Difference | 2.26 percentage point absolute difference |
| Conditions | Target: from 3-methoxyphenol via O-alkylation and Vilsmeier-Haack (V-H) reaction. Comparator: via a general benzylation procedure. |
Why This Matters
For procurement decisions, a quantifiably higher synthetic yield translates to better material efficiency and potentially lower cost for large-scale syntheses using this intermediate.
- [1] LU Yong-zhong, HUANG Ju, CHEN Qing-lin, WU Wen-neng, ZHANG Qian-jun. (n.d.). Synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde. Guizhou University, College of Chemistry and Chemical Engineering. CNKI Article. View Source
- [2] Zhou, Y., Li, J., Yuan, H., et al. (2021). 3.1.5. General Procedure for Synthesis of Intermediate Compounds 10a–q and 10t. Bio-protocol. View Source
